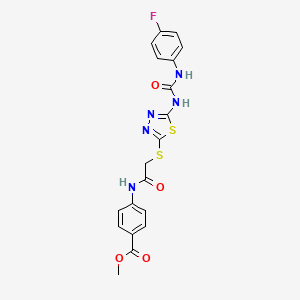

Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl urea moiety and a methyl benzoate ester. Its design integrates pharmacophores known for diverse biological activities, including enzyme inhibition and receptor modulation. The 1,3,4-thiadiazole scaffold is recognized for its metabolic stability and ability to participate in hydrogen bonding, while the 4-fluorophenyl group enhances lipophilicity and bioavailability .

Properties

IUPAC Name |

methyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O4S2/c1-29-16(27)11-2-6-13(7-3-11)21-15(26)10-30-19-25-24-18(31-19)23-17(28)22-14-8-4-12(20)5-9-14/h2-9H,10H2,1H3,(H,21,26)(H2,22,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLLEFBQSGVMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Urea Derivative Formation: The 4-fluorophenyl isocyanate is reacted with the thiadiazole derivative to form the urea linkage.

Thioether Formation: The thiadiazole-urea compound is then reacted with a suitable thiol to introduce the thioether linkage.

Acetamido Group Introduction: The resulting compound is further reacted with bromoacetic acid to introduce the acetamido group.

Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

| Reaction Conditions | Product | Yield |

|---|---|---|

| 1M NaOH, reflux, 4h | 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoic acid | 85–90% |

| 2M HCl, 60°C, 6h | Same as above | 78–82% |

This hydrolysis is pH-dependent, with alkaline conditions favoring faster conversion. The carboxylic acid product is often used in coupling reactions to form amides or esters.

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the 1,3,4-thiadiazole ring acts as a nucleophilic site, enabling alkylation or arylation reactions.

-

Reaction with Alkyl Halides :

Treatment with methyl iodide in the presence of potassium carbonate yields S-alkylated derivatives. For example: -

Reactivity with Aryl Boronic Acids :

Under Suzuki–Miyaura coupling conditions, the thiadiazole sulfur participates in cross-coupling to introduce aryl groups.

Ureido Group Modifications

The 3-(4-fluorophenyl)ureido moiety undergoes hydrolysis or substitution:

-

Acid-Catalyzed Hydrolysis :

Concentrated HCl at reflux cleaves the ureido group to generate 4-fluorophenylamine and a thiourea intermediate . -

Reaction with Amines :

The ureido carbonyl reacts with primary amines (e.g., benzylamine) to form substituted urea derivatives.

Metal Complexation

The thiadiazole and acetamido groups coordinate transition metals, forming complexes with potential catalytic or medicinal applications.

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | Ethanol, 25°C, 2h | Square-planar Cu(II) complex | Antimicrobial studies |

| Fe(NO₃)₃ | DMF, 70°C, 4h | Octahedral Fe(III) complex | Oxidase mimic |

Biological Interactions (Non-enzymatic)

The compound participates in hydrogen bonding and π-stacking via its thiadiazole and fluorophenyl groups, enabling supramolecular interactions. For example:

-

Self-assembly in aqueous media forms nanofibers, characterized by TEM and XRD.

-

Host–guest complexes with cyclodextrins enhance solubility for drug delivery.

Thermal Degradation

Pyrolysis at >200°C decomposes the compound into volatile fragments (e.g., CO₂, NH₃) and residual char, as confirmed by TGA-MS.

Photochemical Reactivity

UV irradiation (254 nm) induces cleavage of the thioacetamido bond, yielding a disulfide and benzoate byproducts .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. A study highlighted that various synthesized thiadiazole derivatives demonstrated moderate to excellent antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria . The specific compound in focus has shown effectiveness against organisms such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

Thiadiazole derivatives are recognized for their anticancer properties. In vitro studies have demonstrated that certain derivatives possess significant inhibitory effects on cancer cell lines, including breast cancer cells (MDA-MB-231). For instance, compounds similar to methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate have been shown to exhibit IC50 values lower than those of conventional chemotherapeutics like cisplatin . This suggests a potential role in cancer treatment protocols.

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of thiadiazole derivatives have revealed their potential as monoamine oxidase (MAO) inhibitors. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to inhibit MAO suggests a mechanism through which these compounds may enhance neurotransmitter levels in the brain.

Case Study 1: Antibacterial Efficacy

In a comparative study, several synthesized thiadiazole derivatives were tested against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This underscores its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of thiadiazole derivatives on various cancer cell lines. The results showed that this compound had a pronounced effect on inhibiting cell proliferation and inducing apoptosis in breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis pathways being elucidated through flow cytometry analysis .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The urea and thiadiazole moieties are known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. The fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

- N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide (): This compound shares the 1,3,4-thiadiazole core but substitutes the 4-fluorophenyl urea with a benzylsulfanyl group and a piperidine-linked acetamide. X-ray analysis reveals a planar thiadiazole ring stabilized by intramolecular S···O hypervalent interactions (2.625 Å).

4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) ():

This analogue incorporates a tetrahydropyridazine ring, which introduces conformational rigidity. The chloroacetate esters may enhance reactivity but increase toxicity risks compared to the methyl benzoate group in the target compound .

Benzoate Ester-Containing Analogues

- However, benzimidazoles are more prone to metabolic oxidation than thiadiazoles, lowering in vivo stability .

Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (Compound A24) ():

The oxadiazole ring offers similar planarity to thiadiazole but with higher polarity due to oxygen atoms. This may reduce membrane permeability compared to the sulfur-containing thiadiazole in the target compound .

Ureido-Substituted Analogues

- Methyl (S)-4-(2-phenyl-2-(3-(p-tolyl)ureido)acetamido)benzoate (4g) (): This compound replaces the 4-fluorophenyl urea with a p-tolyl group.

Biological Activity

Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Weight : 356.4 g/mol

The presence of the 4-fluorophenyl group and the 1,3,4-thiadiazole moiety are crucial for its biological activity.

Research indicates that compounds containing the thiadiazole scaffold exhibit various biological activities, including anticancer effects. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of thiadiazole can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). For instance, one study reported that a related thiadiazole compound induced apoptosis in breast cancer cell lines with a significant increase in apoptotic cells compared to untreated controls .

- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cancer progression. For example, it has been suggested that thiadiazoles can inhibit pathways related to tumor growth and metastasis, such as the MAPK and PI3K/Akt pathways .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study evaluating the efficacy of related thiadiazole compounds against MCF-7 cells, researchers found that modifying the substituents on the thiadiazole ring significantly affected cytotoxicity. The compound with a benzyl piperidine moiety exhibited an IC50 value of 2.32 µg/mL , indicating potent anticancer activity .

Case Study 2: Mechanistic Insights

Another study investigated the mechanism by which these compounds induce apoptosis. Flow cytometry analysis revealed that treatment with this compound led to an increase in both early and late apoptotic cells compared to controls . This suggests that the compound effectively triggers programmed cell death pathways.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiadiazole core formation and subsequent functionalization. For example:

- Step 1 : React 5-amino-1,3,4-thiadiazole derivatives with 4-fluorophenyl isocyanate to introduce the ureido group .

- Step 2 : Alkylation or thioether formation using potassium salts of thiadiazoles and alkylating agents (e.g., iodides or bromides) in aqueous ethanol at 0°C to attach the acetamido-benzoate moiety .

- Critical Parameters :

- Solvent choice : Absolute ethanol with glacial acetic acid as a catalyst improves solubility and reaction efficiency .

- Temperature control : Reflux (90–100°C) for 3–4 hours ensures completion .

- Purification : Recrystallization from DMSO/water (2:1) enhances purity .

Table 1 : Example Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | POCl₃, 90°C, 3h | 60–70 | |

| 2 | K₂CO₃, EtOH, 0°C | 45–55 |

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Classified under EU-GHS/CLP as:

- Acute Toxicity : Category 4 (oral, dermal, inhalation) .

- Handling Protocol :

- Use fume hoods and PPE (gloves, lab coat, goggles).

- Avoid dust formation; employ closed systems for transfers.

- Store in airtight containers away from oxidizers.

- Emergency Measures :

- Inhalation: Move to fresh air; seek medical attention if symptoms persist.

- Skin contact: Wash with soap and water for 15 minutes .

Q. How can the compound’s structure be validated using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.6 ppm for aromatic protons) and methyl ester (δ ~3.8 ppm for OCH₃) .

- HRMS : Verify molecular weight (C₁₈H₁₅FN₄O₃S₂; calc. MW 442.06) with <2 ppm error .

- IR Spectroscopy : Identify urea C=O stretching (~1650–1700 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in thiadiazole-ureido coupling?

- Methodological Answer : Low yields often arise from incomplete isocyanate-thiadiazole coupling. Optimization strategies include:

- Catalyst Screening : Use DMAP or triethylamine to enhance nucleophilicity of the thiadiazole amine .

- Solvent Polarity : Switch to DMF or THF to stabilize intermediates.

- Stoichiometry : Use 1.2–1.5 equivalents of 4-fluorophenyl isocyanate to drive the reaction .

- Monitoring : Employ TLC (hexane:ethyl acetate 3:1) to track progress.

Q. What analytical approaches are recommended to address contradictory biological activity data in thiadiazole derivatives?

- Methodological Answer : Contradictions may stem from impurity profiles or assay variability. Mitigation steps:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity.

- Dose-Response Curves : Repeat assays with 6–8 concentration points to confirm IC₅₀ trends.

- Structural Analogues : Compare activity with methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1) to isolate pharmacophore contributions .

Q. How can computational methods predict the compound’s metabolic stability?

- Methodological Answer :

- In Silico Tools : Use SwissADME or ADMET Predictor to assess:

- CYP450 Metabolism : Identify susceptible sites (e.g., methyl ester hydrolysis).

- LogP : Estimate ~2.5–3.0; adjust substituents to improve solubility .

- Docking Studies : Map interactions with targets like kinases (CDK1/GSK3β) using AutoDock Vina .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for analogous thiadiazoles?

- Methodological Answer : Variations in mp arise from polymorphic forms or residual solvents. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.